molecular formula C7H5N3O2 B13096514 4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine CAS No. 106990-53-8

4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine

Cat. No.: B13096514
CAS No.: 106990-53-8
M. Wt: 163.13 g/mol
InChI Key: VIAMPZCLDPKGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused ring system combining isoxazole and oxadiazole moieties with a pyridine ring, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-5-nitropyridine with hydroxylamine hydrochloride in the presence of a base, followed by cyclization with a suitable reagent to form the desired fused ring system .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of ring systems, which imparts distinct chemical and biological properties .

Properties

CAS No.

106990-53-8

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

3,10-dioxa-1,4,11-triazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraene

InChI

InChI=1S/C7H5N3O2/c1-2-6-10(4-9-11-6)7-5(1)3-8-12-7/h2-4H,1H2

InChI Key

VIAMPZCLDPKGQI-UHFFFAOYSA-N

Canonical SMILES

C1C=C2N(C=NO2)C3=C1C=NO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.